molecular formula C12H8N5O7P B1589681 Bis(4-Nitrophenyl) phosphorazidate CAS No. 51250-91-0

Bis(4-Nitrophenyl) phosphorazidate

Cat. No. B1589681
CAS RN: 51250-91-0
M. Wt: 365.19 g/mol
InChI Key: XNXROBVMVVUMAV-UHFFFAOYSA-N
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Description

Bis(4-Nitrophenyl) phosphorazidate, also known as Phosphorazidic acid, bis(4-nitrophenyl) ester; Di-p-nitrophenyl phosphorazidate; Bis(p-nitrophenyl) phosphorazidate; 1-[Azido-(4-nitrophenoxy)phosphoryl]oxy-4-nitrobenzene, is a chemical compound with the formula C12H8N5O7P . It has been used as a substrate to determine the enzyme activity of root phosphodiesterases of wetland plants .


Synthesis Analysis

In a synthesis of tetrazoles from amides, diphenyl phosphorazidate or bis(p-nitrophenyl) phosphorazidate act as both the activator of amide-oxygen for elimination and azide source. Various amides were converted into 1,5-disubstituted and 5-substituted 1 H -tetrazoles in good yields without the use of toxic or explosive reagents .


Molecular Structure Analysis

The molecular weight of Bis(4-Nitrophenyl) phosphorazidate is 365.19 and its exact mass is 365.016144 . It has a topological polar surface area of 142, a heavy atom count of 25, and a complexity of 544 .


Chemical Reactions Analysis

Bis(4-Nitrophenyl) phosphorazidate has been used in the synthesis of 1,5-Disubstituted Tetrazoles from Nitrones . It has also been used in the hydrolysis of 4-nitrophenyl phosphate (NPP) and bis-4-nitrophenyl phosphate (BNPP), two commonly used DNA model substrates .


Physical And Chemical Properties Analysis

Bis(4-Nitrophenyl) phosphorazidate has a molecular weight of 365.19, an exact mass of 365.016144, a topological polar surface area of 142, a heavy atom count of 25, and a complexity of 544 .

Scientific Research Applications

Synthesis of Tetrazoles and Azides

  • Tetrazole Synthesis : Bis(4-nitrophenyl) phosphorazidate (p-NO2DPPA) is used as a reagent in synthesizing 1,5-disubstituted tetrazoles from nitrones, offering a method that avoids explosive reagents (Ishihara, Shioiri, & Matsugi, 2022).
  • Azidation Reagent : It acts as an azidation reagent in the Pummerer rearrangement, converting methyl sulfoxides to azidomethyl sulfides, again without the need for toxic azide sources (Ishihara, Shioiri, & Matsugi, 2017).

Synthesis of α-Amino Acids

  • Preparation of α-Amino Esters : Bis(4-nitrophenyl) phosphorazidate facilitates the SN2 reaction on quaternary carbon atoms, useful in synthesizing chiral tertiary azides and α,α-disubstituted α-amino esters (Ishihara, Hamamoto, Matsugi, & Shioiri, 2015).

Synthesis of Other Chemical Compounds

  • Tetrazole Synthesis from Amides : It also activates amide-oxygen for elimination and acts as an azide source, converting amides to tetrazoles, which are useful in various chemical syntheses (Ishihara, Shioiri, & Matsugi, 2020).
  • Azidation of Pyrimidines : It is used for the azidation of polyfunctional derivatives of pyrimidin-4(3H)-one, contributing to the creation of novel pyrimidine compounds (Novakov et al., 2017).

Safety And Hazards

Bis(4-Nitrophenyl) phosphorazidate is classified as Acute Tox. 2 Oral, which means it is harmful if swallowed . It is advised to avoid ingestion and inhalation, and to avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

1-[azido-(4-nitrophenoxy)phosphoryl]oxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N5O7P/c13-14-15-25(22,23-11-5-1-9(2-6-11)16(18)19)24-12-7-3-10(4-8-12)17(20)21/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXROBVMVVUMAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(N=[N+]=[N-])OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N5O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70454071
Record name Bis(4-Nitrophenyl) phosphorazidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-Nitrophenyl) phosphorazidate

CAS RN

51250-91-0
Record name Bis(4-nitrophenyl) phosphorazidate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51250-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(4-Nitrophenyl) phosphorazidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
EP Kündig, C Botuha, G Lemercier… - Helvetica chimica …, 2004 - Wiley Online Library
Three different routes were probed for the synthesis of enantiomerically enriched 2‐(1‐aminoethyl)phenols and their methyl ethers. The first route centers on diastereoselective …
Number of citations: 29 onlinelibrary.wiley.com
FA Carey, RJ Sundberg - Advanced Organic Chemistry: Part B: Reactions …, 2002 - Springer
The first two chapters dealt with formation of new carbon±carbon bonds by processes in which one carbon acts as the nucleophile and the other as the electrophile. In this chapter, we …
Number of citations: 2 link.springer.com
FA Carey, RJ Sundberg, FA Carey… - … Organic Chemistry: Part B …, 2007 - Springer
Chapters 1 and 2 dealt with formation of new carbon-carbon bonds by reactions in which one carbon acts as the nucleophile and another as the electrophile. In this chapter we turn our …
Number of citations: 5 link.springer.com

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